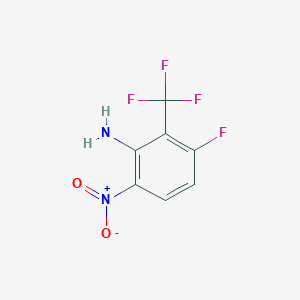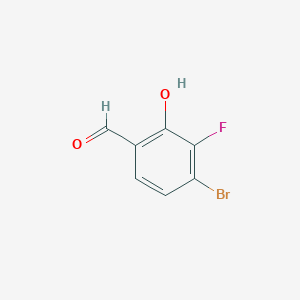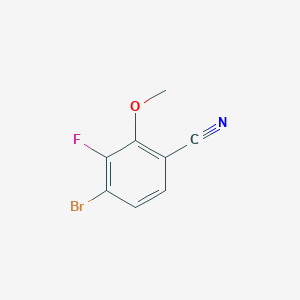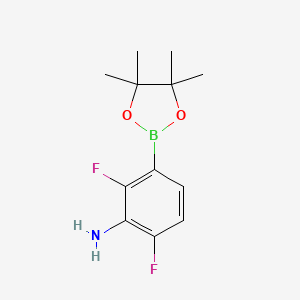![molecular formula C7H3BrClN3 B1529560 6-Bromo-2-chloropyrido[2,3-D]pyrimidine CAS No. 1234616-65-9](/img/structure/B1529560.png)
6-Bromo-2-chloropyrido[2,3-D]pyrimidine
Vue d'ensemble
Description
6-Bromo-2-chloropyrido[2,3-d]pyrimidine, also known as 6-BCP, is a heterocyclic compound containing a six-membered ring with a bromine and a chlorine atom. It is an important synthetic intermediate used in the synthesis of various biologically active molecules. 6-BCP has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
1. Synthesis of 4-N-substituted 6-bromopyrido[2,3-D]pyrimidines
- Summary of Application: This compound is used in the synthesis of 4-N-substituted 6-bromopyrido[2,3-D]pyrimidines, which are key intermediates for the synthesis of biologically active compounds .
- Methods of Application: The synthesis starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . Microwave irradiation is used in the last two steps, which has been found to be a simple and efficient method for improving the yields and reducing the formation of undesirable by-products .
- Results: A series of 21 new pyrido[2,3-D]pyrimidine derivatives was prepared in high yields (up to 98%) .
2. Antimicrobial and Antiviral Agents
- Summary of Application: Pyrrolo[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising antimicrobial and antiviral activities .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .
- Results: Some of the new compounds were shown to have promising antimicrobial (compared to Gentamicin) and antiviral activities (compared to Ribavirin), including the activity against Newcastle disease .
3. Synthesis of Antidiarrheal Agents
- Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising antidiarrheal activities .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
- Results: Some of the new compounds were shown to have promising antidiarrheal activities .
4. Synthesis of Antioxidant Agents
- Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising antioxidant activities .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
- Results: Some of the new compounds were shown to have promising antioxidant activities .
5. Cytokine and Phosphodiesterase Inhibitors
- Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising activities as cytokine and phosphodiesterase inhibitors .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
- Results: Some of the new compounds were shown to have promising activities as cytokine and phosphodiesterase inhibitors .
6. Anticancer Agents
- Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising anticancer activities .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
- Results: Some of the new compounds were shown to have promising anticancer activities .
Propriétés
IUPAC Name |
6-bromo-2-chloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYJDKGLVMTHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloropyrido[2,3-D]pyrimidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


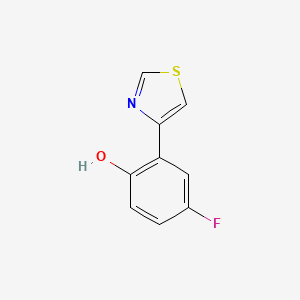
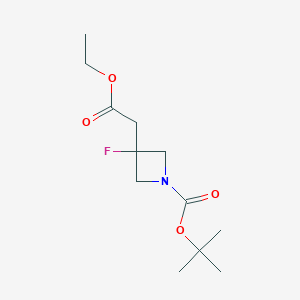
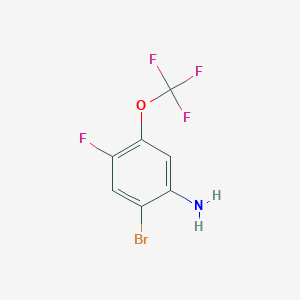
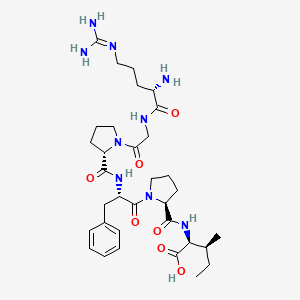
![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)
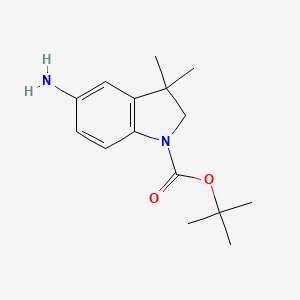
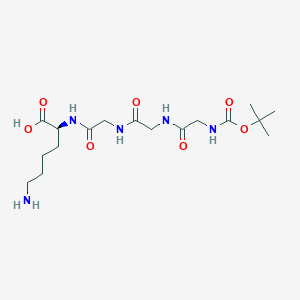
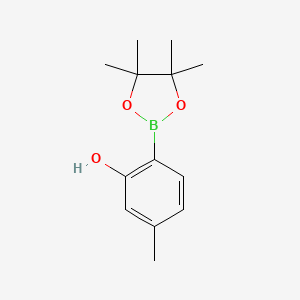
![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)
